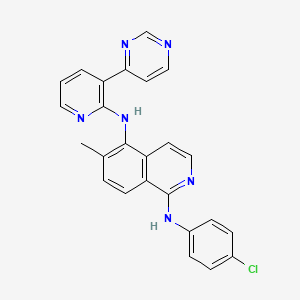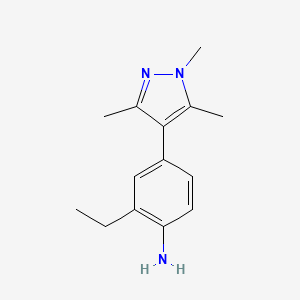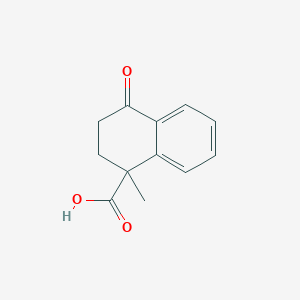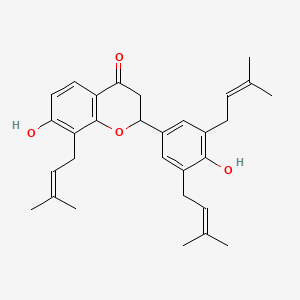
N-(isoquinolin-8-ylmethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isoquinolin-8-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an isoquinoline moiety via a methylamine linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-8-ylmethyl)cyclopropanamine typically involves the formation of the isoquinoline ring followed by the attachment of the cyclopropanamine group. One common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-catalyzed reactions. Efficient one-pot synthesis methods, such as the condensation of aryl ketones and hydroxylamine followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne, are also employed .
化学反応の分析
Types of Reactions
N-(isoquinolin-8-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
N-(isoquinolin-8-ylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-(isoquinolin-8-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. For example, as an LSD1 inhibitor, it binds to the enzyme’s active site, preventing the demethylation of histone proteins and thereby affecting gene expression . This interaction can lead to changes in cellular processes and has potential therapeutic implications.
類似化合物との比較
Similar Compounds
- N-(quinolin-8-ylmethyl)cyclopropanamine
- N-(quinolin-8-ylmethyl)cyclopropanamine derivatives
Uniqueness
N-(isoquinolin-8-ylmethyl)cyclopropanamine is unique due to its specific structural configuration, which combines the properties of both the isoquinoline and cyclopropane moieties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research.
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
N-(isoquinolin-8-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-2-10-6-7-14-9-13(10)11(3-1)8-15-12-4-5-12/h1-3,6-7,9,12,15H,4-5,8H2 |
InChIキー |
LAIVKLGPOANIJE-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=CC=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)

![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)




![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

